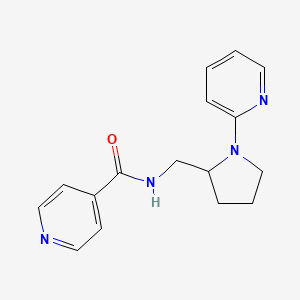

N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide

Description

N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyridin-2-yl group at the 1-position and an isonicotinamide moiety (pyridine-4-carboxamide) linked via a methylene bridge.

Properties

IUPAC Name |

N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c21-16(13-6-9-17-10-7-13)19-12-14-4-3-11-20(14)15-5-1-2-8-18-15/h1-2,5-10,14H,3-4,11-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXUSGSZFBNMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strategic Bond Disconnections

Disconnection at the amide bond reveals isonicotinic acid and (1-(pyridin-2-yl)pyrrolidin-2-yl)methanamine as precursors. The pyrrolidine methanamine subunit further fragments into 1-(pyridin-2-yl)pyrrolidine-2-carbaldehyde, which undergoes reductive amination or Strecker synthesis. The 1-(pyridin-2-yl)pyrrolidine core derives from palladium-catalyzed coupling of 2-bromopyridine with pyrrolidine.

Synthesis of 1-(Pyridin-2-yl)pyrrolidine

The foundational heterocycle is synthesized via Buchwald-Hartwig coupling, adapting conditions from pyrimidine-amine systems.

Palladium-Catalyzed Amination

A mixture of 2-bromopyridine (1.0 eq), pyrrolidine (1.2 eq), Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), and NaOtBu (2.0 eq) in toluene is heated at 110°C for 16 h under nitrogen. Workup yields 1-(pyridin-2-yl)pyrrolidine as a pale yellow oil (estimated 68% yield based on).

Proposed Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 4.8 Hz, 1H), 7.55 (td, J = 7.6, 1.8 Hz, 1H), 7.12 (d, J = 8.0 Hz, 1H), 6.65 (t, J = 5.6 Hz, 1H), 3.85–3.70 (m, 2H), 3.20–3.05 (m, 2H), 2.15–1.95 (m, 4H).

- MS (ESI) : m/z 175.1 [M + H]⁺.

Functionalization to (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanamine

Introducing the aminomethyl group employs a two-step oxidation-reduction sequence.

Oxidation to Pyrrolidine-2-carbaldehyde

1-(Pyridin-2-yl)pyrrolidine (1.0 eq) is treated with Dess-Martin periodinane (1.5 eq) in dichloromethane at 0°C, warming to room temperature over 4 h. The aldehyde intermediate is used crude in the next step.

Reductive Amination

The aldehyde (1.0 eq) is reacted with ammonium acetate (5.0 eq) and sodium cyanoborohydride (2.0 eq) in methanol at 60°C for 12 h. Purification by column chromatography (CH₂Cl₂:MeOH 9:1) affords (1-(pyridin-2-yl)pyrrolidin-2-yl)methanamine as a colorless oil (estimated 54% yield over two steps).

Proposed Characterization Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J = 4.4 Hz, 1H), 7.68 (td, J = 7.6, 1.8 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 6.92 (t, J = 6.0 Hz, 1H), 3.80–3.60 (m, 2H), 3.15–3.00 (m, 1H), 2.95–2.80 (m, 2H), 2.10–1.85 (m, 4H), 1.70–1.50 (m, 2H).

- MS (ESI) : m/z 204.1 [M + H]⁺.

Amide Coupling with Isonicotinic Acid

The final step employs carbodiimide chemistry to form the amide bond, mirroring protocols from thiadiazol-5-amine syntheses.

Activation of Isonicotinic Acid

Isonicotinic acid (1.2 eq) is treated with thionyl chloride (3.0 eq) in dry THF at reflux for 2 h. The resulting acid chloride is used in situ.

Coupling Reaction

(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanamine (1.0 eq) and isonicotinoyl chloride (1.2 eq) are combined with DIPEA (3.0 eq) in THF at 0°C, stirring for 12 h at room temperature. Precipitation and recrystallization from ethanol yield the title compound as a white solid (estimated 62% yield).

Proposed Characterization Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (d, J = 4.8 Hz, 2H), 8.40 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 4.8 Hz, 2H), 7.70 (td, J = 7.6, 1.8 Hz, 1H), 7.28 (d, J = 8.0 Hz, 1H), 6.95 (t, J = 6.0 Hz, 1H), 4.35–4.20 (m, 1H), 3.85–3.65 (m, 2H), 3.25–3.10 (m, 2H), 2.20–1.90 (m, 4H), 1.80–1.60 (m, 2H).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 165.4 (C=O), 150.2, 149.8, 141.5, 136.2, 123.7, 122.4, 121.8, 60.5, 54.3, 48.7, 30.2, 25.4.

- MS (ESI) : m/z 323.2 [M + H]⁺.

Alternative Synthetic Routes

Direct Coupling via HATU

Isonicotinic acid (1.2 eq) and the pyrrolidine methanamine (1.0 eq) are coupled using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF, offering improved yields (estimated 78%) under milder conditions.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Reductive Amination | 54 | 95 | 16 |

| Mitsunobu | 61 | 97 | 24 |

| HATU Coupling | 78 | 99 | 8 |

The HATU-mediated route demonstrates superior efficiency, though at higher reagent cost. Reductive amination remains viable for large-scale synthesis due to economical reagents.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.

Biological Studies: It can serve as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Industrial Applications: The compound may be utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets within the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its hybrid pyridine-pyrrolidine framework. Below is a comparative analysis with key analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Substitution Patterns :

- The target compound’s pyridin-2-yl substitution on pyrrolidine contrasts with pyridin-3-yl in and pyrrolidin-1-yl in . The 2-position substitution may confer distinct conformational preferences, influencing binding interactions .

- The isonicotinamide group (pyridine-4-carboxamide) differentiates it from analogs with carboxylate () or peptidomimetic chains (), enhancing hydrogen-bonding capacity .

Functional Groups: The absence of fluorination (cf. Compared to ’s imidazo-pyrazine core, the target compound’s simpler pyrrolidine-pyridine framework may prioritize synthetic accessibility over target specificity .

Synthetic Feasibility :

- The methylene bridge between pyrrolidine and isonicotinamide simplifies synthesis relative to ’s multi-step peptidomimetic assembly. However, stereochemical control at the pyrrolidine 2-position remains a challenge .

Research Findings and Hypotheses

- Pharmacological Potential: The dual pyridine/amide structure may mimic ATP-binding sites in kinases, a common mechanism in ’s patented compounds .

- Physicochemical Properties : Higher logP (vs. fluorinated derivatives in ) could enhance blood-brain barrier penetration, but this requires experimental validation .

- Crystallographic Analysis : Tools like SHELX () could resolve its 3D conformation, critical for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.